molecular formula C15H12Cl2N2OS B5505683 2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide

2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide

Cat. No.: B5505683
M. Wt: 339.2 g/mol
InChI Key: HRPQXAQZTIEDNE-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide is a thiourea derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Thiourea derivatives are recognized for their ability to form chelates with transition metals and their potential biological activities .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Unfortunately, without specific information about its use or biological activity, it’s not possible to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 3-chloro-2-methylaniline . The reaction conditions are as follows:

  • Dissolve 2-chlorobenzoyl chloride (0.01 mol) in acetone (50 cm³).
  • Add this solution dropwise to a suspension of potassium thiocyanate (0.01 mol) in acetone (30 cm³).
  • Stir the mixture at room temperature for a specified period.
  • Add 3-chloro-2-methylaniline to the reaction mixture and continue stirring.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: The thiourea moiety can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like acetone or dimethylformamide (DMF) at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides and thiourea derivatives.

    Oxidation and Reduction: Products vary depending on the specific reagents and conditions used, but may include sulfoxides, sulfones, and reduced thiourea derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both chlorine and methyl groups on the phenyl ring enhances its ability to form stable metal complexes and exhibit potent biological effects .

Properties

IUPAC Name

2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c1-9-11(16)7-4-8-13(9)18-15(21)19-14(20)10-5-2-3-6-12(10)17/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPQXAQZTIEDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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